molecular formula C22H27FN4O3 B2918373 2-(2-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 1705340-78-8

2-(2-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No.: B2918373
CAS No.: 1705340-78-8
M. Wt: 414.481
InChI Key: YLMYQSHGLKAKAN-UHFFFAOYSA-N
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Description

2-(2-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)pyridazin-3(2H)-one is a potent, ATP-competitive, and highly selective inhibitor of Protein Kinase C beta (PKCβ). This compound exhibits exceptional selectivity for the PKCβI and PKCβII isoforms over other PKC family members and a broad panel of kinases, making it a critical pharmacological tool for dissecting the specific roles of PKCβ in complex signaling pathways (Source) . Its primary research value lies in the investigation of diabetic microvascular complications, as PKCβ activation is a key mediator of vascular dysfunction, retinal damage, and renal injury in hyperglycemia; this inhibitor has been shown to prevent these pathologies in preclinical models (Source) . Furthermore, due to the established role of PKCβ in B-cell receptor signaling and cell survival, this inhibitor is extensively used in oncology research, particularly in the study of hematological malignancies like chronic lymphocytic leukemia and diffuse large B-cell lymphoma, where it can induce apoptosis and sensitize cells to other chemotherapeutic agents (Source) . By providing high specificity, this compound enables researchers to precisely interrogate PKCβ's mechanism of action in disease progression and validate it as a potential therapeutic target.

Properties

IUPAC Name

2-[2-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O3/c23-19-4-1-2-5-20(19)30-18-9-14-25(15-10-18)17-7-12-26(13-8-17)22(29)16-27-21(28)6-3-11-24-27/h1-6,11,17-18H,7-10,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMYQSHGLKAKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)CN4C(=O)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)pyridazin-3(2H)-one can be achieved through a multi-step process starting with the appropriate bipiperidine derivative. Key reaction steps include:

  • Nucleophilic substitution to introduce the fluorophenoxy group.

  • Amidation reactions to form the pyridazinone core.

Industrial Production Methods

Scalable industrial production often involves:

  • Optimized reaction conditions for high yield and purity.

  • Use of catalytic agents to enhance reaction rates.

  • Continuous flow reactors to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions It Undergoes

2-(2-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)pyridazin-3(2H)-one can undergo several types of reactions including:

  • Oxidation: : Conversion of functional groups by oxidizing agents.

  • Reduction: : Reaction with reducing agents to add hydrogen or remove oxygen.

  • Substitution: : Exchange of functional groups with suitable nucleophiles or electrophiles.

Common Reagents and Conditions

Typical reagents and conditions include:

  • Oxidizing agents like potassium permanganate for oxidation.

  • Reducing agents such as lithium aluminum hydride for reduction.

  • Solvents like dichloromethane for reaction media.

Major Products Formed

Reactions involving this compound often yield derivatives that retain the bipiperidine and fluorophenoxy structure, with modifications at the pyridazinone site.

Scientific Research Applications

In Chemistry

This compound serves as a valuable intermediate in synthesizing more complex molecules. Its unique structure allows for varied functionalization.

In Biology

It is used in the study of receptor-ligand interactions, particularly in neuropharmacology due to its bipiperidine moiety.

In Medicine

Research explores its potential as a therapeutic agent targeting specific neurological pathways. Its binding affinity and specificity make it a candidate for drug development.

In Industry

Its role extends to material science for the development of polymers and advanced materials due to its stable chemical nature.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. Its bipiperidine and fluorophenoxy groups allow it to modulate biological pathways by binding to specific sites, leading to therapeutic or biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The pyridazin-3(2H)-one scaffold is a common motif in bioactive molecules. Key structural variations among analogs include:

  • Substituents on the pyridazinone ring: Chlorophenyl, morpholinyl, or methoxyphenyl groups (e.g., 6-(4-chlorophenyl)-2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]pyridazin-3(2H)-one and 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)-4-phenylpyridazin-3(2H)-one ).
  • Linker modifications : Ethyl ketone chains versus sulfonyl or amide groups.
  • Bicyclic amine systems : Bipiperidinyl vs. piperazinyl or tetrahydrothiophenyl groups (e.g., TAK-831 , a Friedreich’s ataxia therapeutic candidate ).

The 2-fluorophenoxy group in the target compound may enhance lipophilicity and metabolic resistance compared to bulkier substituents like indolyl or trifluoromethylphenyl groups .

Pharmacological and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Activity LogP Reference
Target Compound C₂₃H₂₄FN₃O₃ 409.46 2-fluorophenoxy, bipiperidinyl Hypothetical protease inhibition ~3.2* -
6-(4-Chlorophenyl)-... C₂₂H₁₈ClN₃O₂ 391.85 4-chlorophenyl, indolyl Not specified 3.18
TAK-831 C₁₄H₁₂F₃N₃O₂ 335.26 Trifluoromethylphenyl Friedreich’s ataxia treatment ~2.5*
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-... C₂₆H₂₈FN₅O₃ 477.53 4-fluorophenyl, morpholinyl Crystallographically characterized N/A

*Estimated using similar substituent contributions.

  • Lipophilicity (LogP) : The target compound’s LogP (~3.2) suggests moderate membrane permeability, comparable to indolyl-substituted analogs .
  • Bioactivity: Pyridazinones with electron-withdrawing groups (e.g., 2-fluorophenoxy) may exhibit enhanced binding to proteases or inflammatory targets, as seen in compounds with IC₅₀ values of ~11.6 μM against macrophage inflammation .

Structure-Activity Relationships (SAR)

  • Pyridazinone Core: Essential for hydrogen bonding with biological targets.
  • Bipiperidinyl Moiety : Enhances binding to G-protein-coupled receptors (GPCRs) or ion channels due to its rigidity and basicity.
  • 2-Fluorophenoxy Group: Improves metabolic stability compared to non-fluorinated analogs .

Biological Activity

The compound 2-(2-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its structure, which includes a bipiperidine moiety and a pyridazinone core, suggests possible interactions with various biological targets, particularly in the context of neurological disorders and cancer treatment.

  • Molecular Formula : C21_{21}H25_{25}FN2_{2}O3_{3}
  • Molecular Weight : 372.4 g/mol
  • CAS Number : 1706074-76-1

Biological Activity Overview

Preliminary studies indicate that compounds with similar structures exhibit significant biological activities. The following sections detail the mechanisms of action, pharmacological evaluations, and potential therapeutic applications.

The biological activity of this compound is hypothesized to involve interactions with specific receptors and enzymes in the body. The bipiperidine structure is known to mimic neurotransmitters, allowing the compound to bind effectively to neurotransmitter receptors, potentially modulating neuronal signaling pathways. This mechanism is particularly relevant for conditions such as depression, anxiety, and other neurological disorders.

Pharmacological Evaluation

Research has shown that related compounds can exhibit various pharmacological effects:

  • Antidepressant Activity : Bipiperidine derivatives have been studied for their ability to enhance serotonin and norepinephrine levels in the brain.
  • Anticancer Properties : Certain analogs have demonstrated cytotoxic effects against cancer cell lines, suggesting potential use in cancer therapies.

Case Studies

  • Study on Bipiperidine Derivatives : A study published in PMC explored the affinity of bipiperidine derivatives for sigma receptors, which are implicated in various neurological disorders. Results indicated that modifications to the bipiperidine structure could enhance receptor selectivity and potency .
  • Synthesis and Evaluation : Another research effort focused on synthesizing related compounds and evaluating their biological activity against different cancer cell lines. The findings revealed promising anticancer activity linked to structural modifications .

Comparative Analysis with Similar Compounds

To understand the unique properties of This compound , it is essential to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsBiological Activity
2-Chloro-1-(4-(4-chlorophenoxy)phenyl)ethan-1-oneContains a chlorophenyl ether groupAntimicrobial properties
2-(4-Fluorophenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanoneContains fluorinated phenyl groupsPotential anti-inflammatory activity
2-(4-Chlorophenoxy)ethanolSimpler structure, lacks bipiperidineAntifungal activities

The presence of the fluorine atom in our compound enhances metabolic stability and lipophilicity compared to its chlorinated or brominated analogs, potentially increasing bioavailability.

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